molecular formula C14H27NO3 B2641306 [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol CAS No. 956763-68-1

[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol

Cat. No.: B2641306
CAS No.: 956763-68-1
M. Wt: 257.374
InChI Key: WVIBOVJKLKXJBC-UHFFFAOYSA-N
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Description

[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol is a complex organic compound featuring an oxazolo-oxazole core structure. This compound is characterized by its unique arrangement of functional groups, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Oxazole Ring: Starting with a suitable precursor, such as an amino alcohol, the oxazole ring can be formed through cyclization reactions involving dehydrating agents like phosphorus oxychloride (POCl3).

    Introduction of Isobutyl Groups: The 2-methylpropyl (isobutyl) groups can be introduced via alkylation reactions using reagents like isobutyl bromide in the presence of a strong base such as sodium hydride (NaH).

    Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), isobutyl bromide

Major Products

    Oxidation: Aldehyde, carboxylic acid

    Reduction: Saturated heterocyclic compounds

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving oxazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol would depend on its interaction with molecular targets. The oxazole ring may interact with enzymes or receptors, modulating their activity. The isobutyl groups could influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler analog with a single oxazole ring.

    Benzoxazole: Contains a benzene ring fused to an oxazole ring.

    Isoxazole: An isomer of oxazole with different positioning of nitrogen and oxygen atoms.

Uniqueness

[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol is unique due to its dual oxazole rings and specific substitution pattern, which may impart distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

[3,5-bis(2-methylpropyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-10(2)5-12-15-13(6-11(3)4)18-9-14(15,7-16)8-17-12/h10-13,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIBOVJKLKXJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1N2C(OCC2(CO1)CO)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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